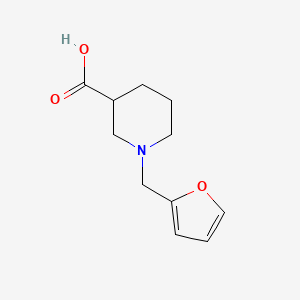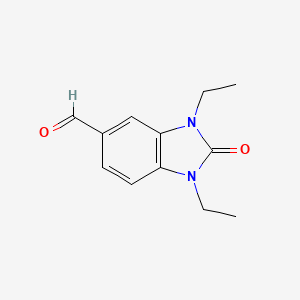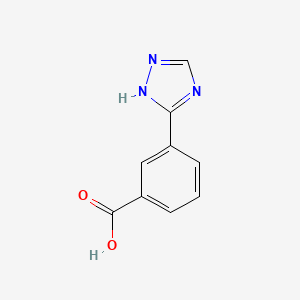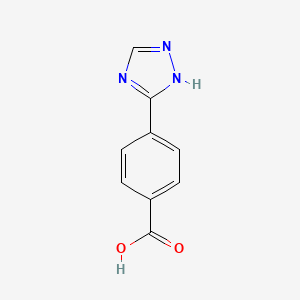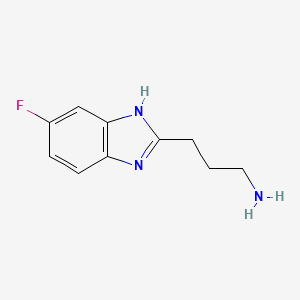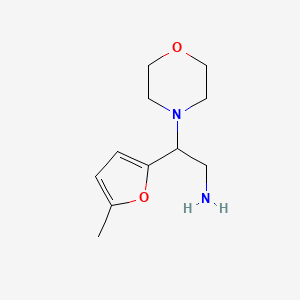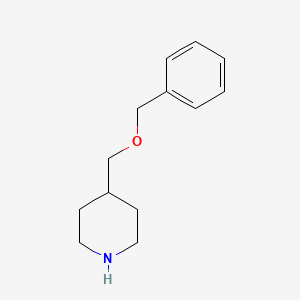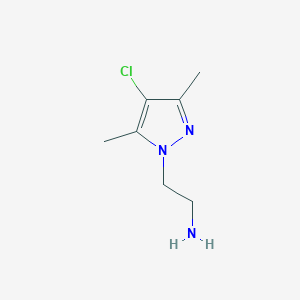
1-(2-氨基乙基)-4-氯-3,5-二甲基-1H-吡唑
描述
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro group at the 4-position and two methyl groups at the 3 and 5 positions of the pyrazole ring, along with an ethanamine side chain at the 1-position.
科学研究应用
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用机制
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in various biochemical processes .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, often resulting in significant downstream effects .
Result of Action
Pyrazole derivatives are known to exert a variety of effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of pyrazole derivatives .
生化分析
Biochemical Properties
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine plays a significant role in biochemical reactions, particularly in enzyme inhibition and protein interactions. It has been observed to interact with enzymes such as cholinesterase, where it acts as an inhibitor . This interaction is crucial in studying neurological disorders linked to acetylcholinesterase activity. Additionally, the compound’s interaction with various proteins and biomolecules suggests its potential as a neuroprotective agent .
Cellular Effects
The effects of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine on cellular processes are profound. It influences cell signaling pathways, particularly those involved in neuroprotection and anti-inflammatory responses . The compound has been shown to modulate gene expression, leading to changes in cellular metabolism and function. For instance, its impact on cholinesterase activity can alter neurotransmitter levels, affecting neuronal communication and overall cell function .
Molecular Mechanism
At the molecular level, 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine exerts its effects through binding interactions with specific biomolecules. It inhibits enzymes like cholinesterase by binding to their active sites, preventing substrate access and subsequent enzymatic activity . This inhibition can lead to increased levels of neurotransmitters, which is beneficial in treating conditions like Alzheimer’s disease. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine have been observed to change over time. The compound is relatively stable, but its activity can degrade under certain conditions, such as prolonged exposure to light or extreme pH levels . Long-term studies have shown that while the compound maintains its inhibitory effects on enzymes, its overall efficacy may decrease due to gradual degradation .
Dosage Effects in Animal Models
The effects of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine vary with dosage in animal models. At lower doses, the compound exhibits neuroprotective and anti-inflammatory properties without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolic processes can influence the compound’s efficacy and toxicity.
Transport and Distribution
Within cells and tissues, 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . This distribution pattern is essential for understanding its pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine is primarily in the cytoplasm and nucleus . It may also localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular metabolism and function . Post-translational modifications and targeting signals play a role in directing the compound to these compartments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclocondensation of 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate precursors under acidic or basic conditions.
Introduction of the ethanamine side chain: This step involves the reaction of the pyrazole derivative with an appropriate ethylamine derivative under suitable conditions, such as refluxing in ethanol with a catalytic amount of acid or base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of the corresponding pyrazole alcohols.
Substitution: Formation of substituted pyrazole derivatives.
相似化合物的比较
Similar Compounds
- 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
- 3,5-dimethyl-4-chloropyrazole
- 4-chloro-3,5-dimethyl-1H-pyrazole
Uniqueness
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine is unique due to the presence of the ethanamine side chain, which can impart different chemical and biological properties compared to other similar pyrazole derivatives. This side chain can enhance the compound’s solubility, reactivity, and potential interactions with biological targets.
属性
IUPAC Name |
2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN3/c1-5-7(8)6(2)11(10-5)4-3-9/h3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJTZFXCKUWHFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCN)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424438 | |
| Record name | 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925634-46-4 | |
| Record name | 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine](/img/structure/B1308936.png)
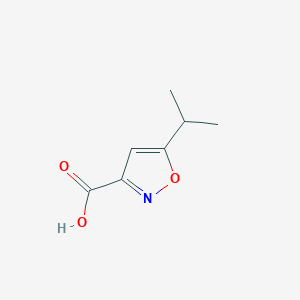
![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine](/img/structure/B1308941.png)
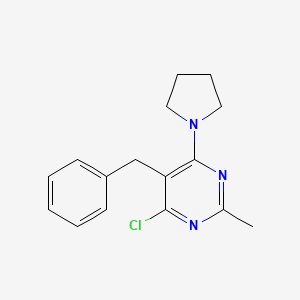
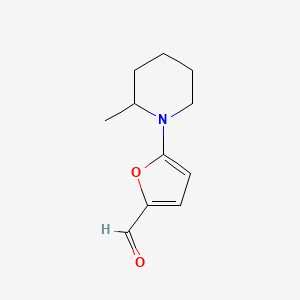
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1308951.png)
